molecular formula C10H12O5 B12297420 1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate

1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate

Cat. No.: B12297420
M. Wt: 212.20 g/mol
InChI Key: CFXMJXHQVIIBJN-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate is an organic compound that belongs to the class of benzodioxanes This compound is characterized by a benzene ring fused with a dioxane ring, which is further substituted with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate typically involves the following steps:

    Formation of 1,4-Benzodioxin-6-ol, 2,3-dihydro-: This intermediate can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxanes, depending on the specific reagents and conditions used.

Scientific Research Applications

1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A parent compound without the acetate group.

    2,3-Dihydro-1,4-benzodioxin-6-ol: A similar compound with a hydroxyl group instead of an acetate group.

    6-Acetyl-1,4-benzodioxane: A compound with an acetyl group instead of an acetate group.

Uniqueness

1,4-Benzodioxin-6-ol, 2,3-dihydro-, acetate is unique due to the presence of both the dioxane ring and the acetate group, which confer specific chemical properties and potential applications that are distinct from its analogs. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

acetic acid;2,3-dihydro-1,4-benzodioxin-6-ol

InChI

InChI=1S/C8H8O3.C2H4O2/c9-6-1-2-7-8(5-6)11-4-3-10-7;1-2(3)4/h1-2,5,9H,3-4H2;1H3,(H,3,4)

InChI Key

CFXMJXHQVIIBJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COC2=C(O1)C=CC(=C2)O

Origin of Product

United States

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